(S)-Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
CAS No.:
Cat. No.: VC18309027
Molecular Formula: C11H12BrNO2
Molecular Weight: 270.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12BrNO2 |
|---|---|
| Molecular Weight | 270.12 g/mol |
| IUPAC Name | methyl (3S)-5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate |
| Standard InChI | InChI=1S/C11H12BrNO2/c1-15-11(14)10-5-8-7(6-13-10)3-2-4-9(8)12/h2-4,10,13H,5-6H2,1H3/t10-/m0/s1 |
| Standard InChI Key | FCAFKZZXSROWTA-JTQLQIEISA-N |
| Isomeric SMILES | COC(=O)[C@@H]1CC2=C(CN1)C=CC=C2Br |
| Canonical SMILES | COC(=O)C1CC2=C(CN1)C=CC=C2Br |
Introduction
Structural and Molecular Characteristics
The compound features a bicyclic tetrahydroisoquinoline core, with a bromine atom imparting electronic and steric effects that influence reactivity. Key structural attributes include:
The (S)-configuration at the 3-position is critical for its interactions in asymmetric synthesis and biological systems.
Synthetic Routes
Bromination-Esterification Strategy
A common synthesis involves bromination of a tetrahydroisoquinoline precursor followed by esterification. For example, 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is treated with methanol under acidic conditions to yield the methyl ester. This method emphasizes scalability, with yields exceeding 90% in optimized setups.
Oxidation of Tetrahydroisoquinoline Derivatives
An alternative route employs 2,3-dicyano-5,6-dichloro-p-benzoquinone (DDQ) as an oxidizing agent. In a representative procedure:
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Reaction Setup: 5-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid methyl ester (880 mg) is refluxed with DDQ (1.62 mg) in dry tetrahydrofuran (19 mL) for 18 hours .
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Workup: The mixture is filtered, washed with dichloromethane, and treated with aqueous sodium hydroxide.
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Purification: Flash chromatography yields the product as a beige solid (91% yield) .
This method is noted for its efficiency and compatibility with sensitive functional groups .
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
The compound serves as a key intermediate in synthesizing bioactive molecules. For instance, it is utilized in the production of angiotensin-converting enzyme (ACE) inhibitors and neuroactive agents due to its ability to modulate neurotransmitter pathways .
Fragment-Based Drug Design (FBDD)
In FBDD, the tetrahydroisoquinoline core acts as a versatile scaffold. Substituents like bromine and ester groups enable structural diversification, facilitating the development of kinase inhibitors and antimicrobial agents .
Asymmetric Catalysis
The chiral center at the 3-position makes the compound a candidate for asymmetric synthesis. It has been employed in Rh(III)-catalyzed reactions to construct complex heterocycles .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in water but dissolves readily in polar organic solvents (e.g., tetrahydrofuran, dichloromethane) . As a hydrochloride salt, its aqueous solubility improves, making it suitable for biological assays .
Spectroscopic Data
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NMR (CDCl): Key signals include δ 9.31 (s, 1H), 8.90 (s, 1H), and 4.09 (s, 3H) .
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IR: Strong absorption bands at 1745 cm (ester C=O) and 670 cm (C-Br) .
| Hazard | GHS Code |
|---|---|
| Skin irritation | H315 |
| Eye irritation | H319 |
| Respiratory irritation | H335 |
Precautionary Measures
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Use personal protective equipment (PPE) including gloves and goggles.
Future Directions
Research opportunities include:
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Optimizing Synthetic Routes: Developing continuous flow processes to enhance yield and reduce waste .
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Biological Profiling: Investigating its efficacy against neurodegenerative diseases and antibiotic-resistant pathogens .
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Catalytic Applications: Expanding its use in enantioselective catalysis for natural product synthesis .
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